![molecular formula C15H16FN3O3 B5639465 4-fluoro-N-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5639465.png)

4-fluoro-N-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical "4-fluoro-N-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide" is part of a class of compounds known for their varied biological activities and chemical properties. While specific studies directly related to this exact compound were not found, related research on benzamides and oxadiazoles provides relevant context for understanding this compound's potential characteristics and utility.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions between appropriate precursors. For example, benzamides like those in studies of similar structures have been synthesized through various steps involving condensation reactions with substituted aryl aldehydes and other specific chemical groups (Sharma et al., 2010). While the specific synthesis details for "this compound" are not provided, similar compounds often utilize multifaceted synthetic routes involving heterocyclic chemistry principles.

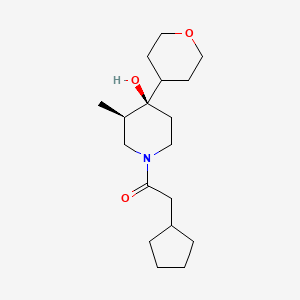

Molecular Structure Analysis

Molecular structure analysis in related research focuses on determining the conformations and arrangements of atoms within the compound. For instance, crystal structure studies of benzamide derivatives provide insights into the molecular conformations and interactions such as hydrogen bonding and π-π stacking, which could similarly apply to the compound of interest (Karanth et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving benzamides and oxadiazoles include nucleophilic substitution and condensation. The reactivity of such compounds often depends on the substituents present on the benzamide or oxadiazole rings. For example, fluorinated compounds have been shown to participate in various organic reactions due to the electron-withdrawing nature of the fluorine atom, impacting the compound's reactivity and interactions with other molecules (Meiresonne et al., 2015).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. While specific data for "this compound" were not available, studies on similar structures often explore these aspects to determine the compound's stability, solubility, and suitability for various applications (Sharma et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-fluoro-N-[2-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c16-12-3-1-10(2-4-12)15(20)17-7-5-13-18-14(19-22-13)11-6-8-21-9-11/h1-4,11H,5-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOFHEAGTXAHQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NOC(=N2)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)

![(3aR*,6aR*)-2-allyl-5-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5639404.png)

![1-ethyl-4-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}piperazine-2,3-dione](/img/structure/B5639412.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5639442.png)

![1-[(5-methyl-2-thienyl)carbonyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5639450.png)

![5-[(4-methyl-1-piperazinyl)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5639453.png)

![dimethyl 5-[(5-nitro-2-furoyl)amino]isophthalate](/img/structure/B5639455.png)

![N-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B5639458.png)

![((3S*,5R*)-1-[(5-chloro-2-thienyl)carbonyl]-5-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-3-yl)methanol](/img/structure/B5639462.png)

![3-(2,3,6-trifluorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5639477.png)